molecular formula C17H17N3O3S B1202083 Picoprazole CAS No. 78090-11-6

Picoprazole

Cat. No.: B1202083
CAS No.: 78090-11-6
M. Wt: 343.4 g/mol
InChI Key: ASSMECARUIRCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picoprazole is a proton pump inhibitor that specifically targets the hydrogen potassium ATPase enzyme, which is responsible for the final step in the secretion of gastric acid. This compound has been studied for its potential in treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcer disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picoprazole involves the optimization of the benzimidazole structure. The addition of substituents to the pyridine ring increases its pKa value, which enhances its accumulation within the parietal cell and increases the rate of acid-mediated conversion to the active form . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in public literature. it is known that the production involves the use of advanced pharmaceutical technologies to ensure the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Picoprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles and pyridines, which are crucial intermediates in the synthesis of this compound .

Scientific Research Applications

Picoprazole has been extensively studied for its applications in various fields:

Mechanism of Action

Picoprazole exerts its effects by covalently binding to the hydrogen potassium ATPase enzyme at the secretory surface of gastric parietal cells. This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding is irreversible, leading to a prolonged duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picoprazole is unique due to its specific binding affinity and the structural modifications that enhance its stability and efficacy. Unlike some other proton pump inhibitors, this compound has been optimized to reduce toxicity in the thyroid gland and blood vessels .

Properties

IUPAC Name

methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMECARUIRCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868463
Record name Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78090-11-6
Record name Picoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PICOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picoprazole
Reactant of Route 2
Picoprazole
Reactant of Route 3
Reactant of Route 3
Picoprazole
Reactant of Route 4
Picoprazole
Reactant of Route 5
Reactant of Route 5
Picoprazole
Reactant of Route 6
Picoprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.